N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-27-18-8-5-14(11-19(18)28-2)9-10-22-20(26)17-13-25(24-23-17)12-15-3-6-16(21)7-4-15/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFPDVLTSUAOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl and 4-fluorobenzyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent research highlights the antiproliferative effects of triazole derivatives, including those similar to the compound . For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and DNA damage. Studies have shown that triazole derivatives can lead to morphological changes indicative of apoptosis, such as chromatin condensation and membrane blebbing .
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. For example, one derivative exhibited a GI50 value of 0.15 μM against LOX IMVI melanoma cells .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : Some derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .
Case Study 1: Anticancer Efficacy
A study focused on a related triazole derivative demonstrated remarkable antiproliferative activity against leukemia cell lines (e.g., K-562 and HL-60). The mechanism involved the induction of apoptosis without significant toxicity to normal cells like HEK293 .
Case Study 2: Antimicrobial Testing
Another investigation assessed various triazole derivatives for their antibacterial efficacy. One compound showed an MIC of 2 μg/ml against S. aureus, outperforming standard treatments like norfloxacin .
Data Tables
Below is a summary table highlighting the biological activities observed in various studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
